molecular formula C11H15NO3 B14625923 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid CAS No. 55458-79-2

2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14625923
CAS No.: 55458-79-2
M. Wt: 209.24 g/mol
InChI Key: UXGKOMCZTUJFCW-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H17NO3 and is often used in various chemical reactions due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(aminomethyl)phenol with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKOMCZTUJFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564963
Record name 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-79-2
Record name 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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